Propargyl-PEG8-acid

Vue d'ensemble

Description

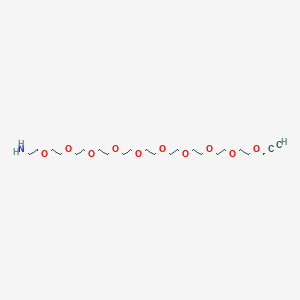

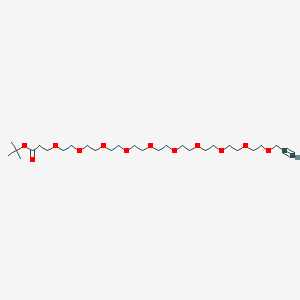

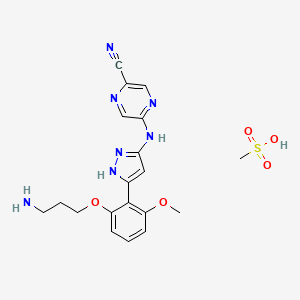

Propargyl-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs), which can be used in bacterial infections caused by Gram-negative bacteria . It is a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

Propargyl-PEG8-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Molecular Structure Analysis

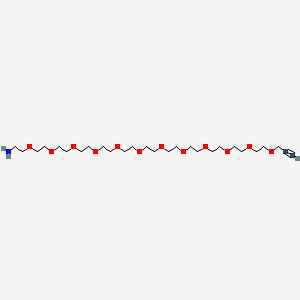

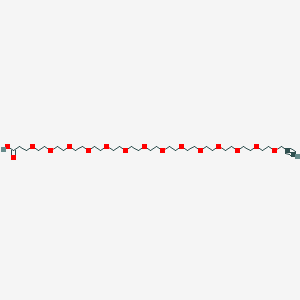

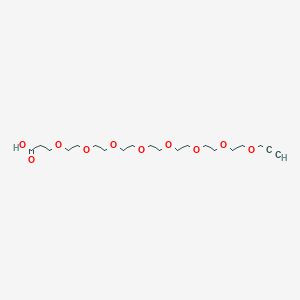

The molecular formula of Propargyl-PEG8-acid is C20H36O10 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Chemical Reactions Analysis

Propargylic alcohols and their derivatives disclosed a variety of highly efficient Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement of propargylic alcohols and [3,3] rearrangement of propargylic esters and propargyl vinyl ethers .

Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG8-acid is 436.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 10 . It has a Rotatable Bond Count of 25 .

Applications De Recherche Scientifique

Synthetic Intermediates and Building Blocks

Propargyl-PEG8-acid is a highly versatile compound that can be used as a synthetic intermediate and building block . The propargyl group in this compound opens up new synthetic pathways for further elaboration .

Formation of Stable Amide Bonds

The terminal carboxylic acid in Propargyl-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property makes it useful in a variety of chemical reactions and syntheses.

Increasing Solubility in Aqueous Media

The hydrophilic PEG spacer in Propargyl-PEG8-acid increases solubility in aqueous media . This is particularly useful in biological applications where water solubility is often a critical factor.

Click Chemistry

The propargyl group in Propargyl-PEG8-acid can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is widely used in the field of bioconjugation.

Synthesis of PROTACs

Propargyl-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are a new class of drugs that work by degrading disease-causing proteins in cells.

Synthesis of Antibody-Drug Conjugates (ADCs)

Propargyl-PEG8-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a type of targeted therapy that delivers cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells.

Treatment of Bacterial Infections

The ADCs synthesized using Propargyl-PEG8-acid can be used in bacterial infections caused by Gram-negative bacteria . This represents a promising approach to tackling antibiotic-resistant bacterial infections.

Mécanisme D'action

Target of Action

Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The primary targets of Propargyl-PEG8-acid are primary amine groups . These groups are found in various biomolecules, making them a broad target for this compound.

Mode of Action

The terminal carboxylic acid of Propargyl-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . Additionally, the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG8-acid are primarily related to the formation of stable amide bonds and triazole linkages . These reactions can lead to the modification of biomolecules, potentially affecting their function and interaction with other molecules.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Propargyl-PEG8-acid’s action is the formation of stable amide bonds and triazole linkages . This can lead to the modification of biomolecules, potentially altering their function and interaction with other molecules. In the context of antibody-drug conjugates (ADCs), these modifications can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery .

Action Environment

The action of Propargyl-PEG8-acid can be influenced by various environmental factors. For instance, the presence of copper catalysts is necessary for the azide-alkyne Click Chemistry reaction . Additionally, the presence of primary amine groups and suitable activators is required for the formation of amide bonds . The pH and temperature of the environment may also affect the efficiency of these reactions.

Safety and Hazards

Orientations Futures

Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This opens up new possibilities for the synthesis of a variety of compounds.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-20(21)22/h1H,3-19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQUQXNQKWZDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG8-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

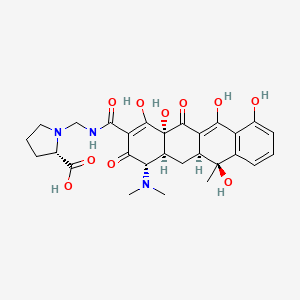

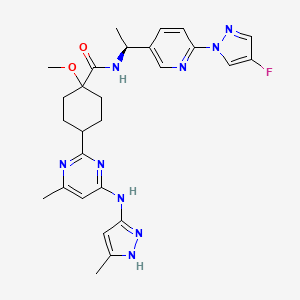

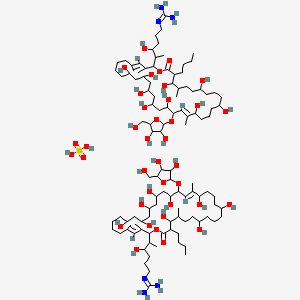

![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)

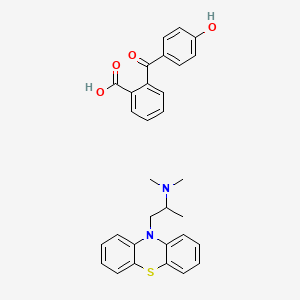

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)